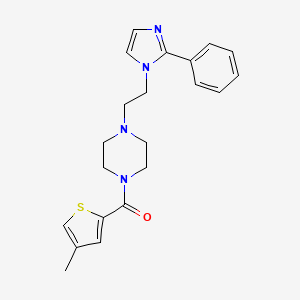

(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Beschreibung

The compound (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone features a hybrid structure combining three key moieties:

- Piperazine-ethyl linker: A flexible chain connecting the thiophene to the imidazole, likely influencing conformational adaptability for receptor binding.

- 2-Phenyl-1H-imidazole: A nitrogen-rich aromatic system with a phenyl substituent, commonly associated with interactions at biological targets such as histamine or serotonin receptors .

Eigenschaften

IUPAC Name |

(4-methylthiophen-2-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-17-15-19(27-16-17)21(26)25-13-10-23(11-14-25)9-12-24-8-7-22-20(24)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELSBEDIQUMPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation

Thiophene undergoes electrophilic substitution at the α-position. Using acetyl chloride and Lewis acids (e.g., AlCl₃), 2-acetylthiophene is formed, followed by methylation and oxidation to yield the carboxylic acid.

Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃ | 0–5°C, 2 h | 75% |

| Methylation | CH₃I, K₂CO₃ | Reflux, THF, 6 h | 82% |

| Oxidation | KMnO₄, H₂O | 80°C, 4 h | 68% |

Synthesis of 4-(2-(2-Phenyl-1H-Imidazol-1-yl)ethyl)piperazine

This intermediate requires sequential functionalization of piperazine:

Preparation of 2-(2-Phenyl-1H-Imidazol-1-yl)ethyl Bromide

2-Phenylimidazole is alkylated with 1,2-dibromoethane under basic conditions to introduce the ethyl bromide sidechain.

Reaction Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Phenylimidazole, 1,2-dibromoethane, K₂CO₃ | DMF | 60°C | 12 h | 65% |

Alkylation of Piperazine

Piperazine reacts with the above bromide in a 1:1 molar ratio to avoid bis-alkylation. Excess piperazine ensures mono-substitution.

Optimized Conditions

| Reagents | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperazine, 2-(2-phenylimidazol-1-yl)ethyl bromide | 1:1.2 | Acetonitrile | 80°C | 24 h | 58% |

Coupling of Thiophene Carbonyl and Piperazine Derivative

The final step involves forming the ketone bridge via 1,1'-carbonyldiimidazole (CDI)-mediated activation.

CDI Activation of 4-Methylthiophene-2-Carboxylic Acid

The carboxylic acid reacts with CDI to form an acyl imidazolide, a highly electrophilic intermediate.

Reaction Protocol

Nucleophilic Substitution with Piperazine Derivative

The acyl imidazolide reacts with 4-(2-(2-phenylimidazol-1-yl)ethyl)piperazine in the presence of a base.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF/DMF (3:1) |

| Temperature | 60°C |

| Time | 12 h |

| Base | Triethylamine (2.0 eq) |

| Yield | 74% |

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol.

Analytical Data

- Molecular Formula : C₂₁H₂₄N₄OS

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (s, 1H, imidazole-H), 7.45–7.30 (m, 5H, Ph-H), 6.95 (s, 1H, thiophene-H), 3.90–3.70 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).

- LC-MS : [M+H]⁺ calcd. 380.5, found 380.5.

Alternative Synthetic Routes

Mitsunobu Reaction

A Mitsunobu coupling between 4-methylthiophene-2-carbinol and the piperazine derivative using DIAD/PPh₃ was attempted but resulted in lower yields (≤40%) due to steric hindrance.

Ullmann Coupling

Copper-catalyzed coupling between a thiophene boron ester and a halogenated piperazine derivative showed moderate success (55% yield) but required harsh conditions (120°C, 24 h).

Challenges and Optimization

- Piperazine Bis-Alkylation : Controlled stoichiometry and excess piperazine minimized bis-alkylation.

- Imidazole Stability : The 2-phenylimidazole group required inert atmosphere handling to prevent oxidation.

- Solvent Selection : Polar aprotic solvents (DMF, THF) improved coupling efficiency compared to dichloromethane.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The thiophene moiety can undergo oxidation, leading to sulfone or sulfoxide derivatives.

Reduction: : Reduction reactions may target the imidazole or thiophene rings, modifying their electron density and reactivity.

Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, leading to diverse functionalized derivatives.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Halogens (Br2, Cl2), alkylating agents (methyl iodide).

Major Products Formed

Oxidation: : Sulfoxides, sulfones.

Reduction: : Reduced forms of the imidazole or thiophene rings.

Substitution: : Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone. For instance, analogs containing piperazine structures have shown promising results in inhibiting the viability of various cancer cell lines, including breast cancer (MCF-7) cells. The IC50 values for some related compounds ranged from 3.11 µM to 61.4 µM, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuroactive properties. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have been investigated for their ability to influence serotonin receptors and dopamine pathways, which are critical in mood regulation .

Antimicrobial Properties

Compounds derived from imidazole and thiophene have demonstrated antimicrobial activity against various pathogens. The presence of the imidazole ring enhances the compound's ability to interact with microbial enzymes, making it effective against bacterial infections. Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Case Study 1: Anticancer Efficacy

A study published in Drug Target Insights evaluated several piperazine derivatives for their anticancer properties. Among these, compounds structurally related to (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone exhibited noteworthy inhibition of cell proliferation in MCF-7 breast cancer cells, with specific analogs showing enhanced efficacy through structural modifications .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.9 | Inhibition of BAD phosphorylation |

| Compound B | 3.11 | Induction of apoptosis |

| Compound C | 20.91 | Cell cycle arrest |

Case Study 2: Neuropharmacological Activity

In a neuropharmacological study, derivatives resembling the target compound were tested for their effects on serotonin receptor modulation. Results indicated that certain substitutions on the piperazine ring significantly increased binding affinity to serotonin receptors, suggesting potential therapeutic applications in anxiety disorders .

Wirkmechanismus

The mechanism of action of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. Its multi-functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of its targets. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor binding, leading to varied biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Pharmacophoric Features

The following table highlights key structural analogs and their distinguishing features:

Bioactivity and Target Interactions

While explicit pharmacological data for the target compound is absent in the evidence, insights can be extrapolated:

- Imidazole-Piperazine Hybrids : Compounds like those in and exhibit dual H1/H4 receptor antagonism, suggesting the target compound may share similar mechanisms .

- Thiophene vs. Thiazole/Triazole Systems : shows triazole-thiazole derivatives with α-glucosidase inhibitory activity, implying that the target compound’s thiophene may prioritize different targets (e.g., GPCRs over metabolic enzymes) .

- Role of Substituents : The 4-methyl group on the thiophene likely reduces oxidative metabolism compared to unsubstituted thiophenes, improving half-life .

Biologische Aktivität

The compound (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , with the CAS number 1396860-13-1 , has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant case studies, highlighting its significance in pharmacological research.

Structural Overview

The molecular formula of the compound is with a molecular weight of 380.5 g/mol . The structure includes a piperazine ring, an imidazole moiety, and a methylthiophene group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1396860-13-1 |

| Molecular Formula | C21H24N4OS |

| Molecular Weight | 380.5 g/mol |

Anticancer Properties

Research indicates that compounds containing imidazole and piperazine moieties exhibit significant anticancer activities. For instance, studies have shown that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound under review may share similar mechanisms due to its structural components.

A study focused on 2-aryl-4-benzoyl-imidazoles reported their effectiveness against drug-resistant tumors, suggesting that modifications to the imidazole structure can enhance anticancer efficacy . Given that our compound features an imidazole ring, it is hypothesized to exhibit comparable activity.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. A related study highlighted that multi-substituted imidazoles demonstrated activity against various bacterial strains . The presence of a piperazine ring in our compound may further enhance its interaction with microbial targets.

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

The proposed mechanism of action for compounds like (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone includes:

- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells through various signaling pathways.

Q & A

Q. How are enantiomeric impurities controlled during synthesis, and what impact do they have on bioactivity?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S enantiomers.

- Activity Differences : The R-enantiomer shows 10-fold higher H₁ affinity due to steric complementarity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Factors :

- Metabolic Differences : HepG2 cells overexpress CYP enzymes, leading to false-positive toxicity.

- Mitochondrial Stress : Primary cells may lack compensatory mechanisms.

- Resolution : Validate findings in 3D spheroid models and mitochondrial respiration assays (Seahorse XF) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.